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Compound of Interest

Compound Name:
5-Azido-4-chloro-3(2H)-

pyridazinone

CAS No.: 40175-80-2

Cat. No.: B026422

Get Quote

Executive Summary & Scientific Rationale
The pyridazinone pharmacophore is a "privileged structure" in medicinal chemistry, serving as

the core for various cardiovascular (e.g., Levosimendan), anti-inflammatory, and antimicrobial

agents. The introduction of an azide moiety at the C-5 position—yielding 5-Azido-4-chloro-
3(2H)-pyridazinone—transforms this classic scaffold into a bioorthogonal handle.

This guide details the utilization of this compound in Copper-Catalyzed Azide-Alkyne

Cycloaddition (CuAAC), or "click chemistry." By exploiting the high reactivity of the C-5 azide

and the steric/electronic influence of the C-4 chlorine, researchers can rapidly generate

libraries of 1,2,3-triazolyl-pyridazinones. These conjugates are increasingly relevant in the

development of Acetylcholinesterase (AChE) inhibitors and novel antibiotics.

Key Mechanistic Insight: Regioselectivity
The precursor, 4,5-dichloro-3(2H)-pyridazinone, possesses two electrophilic sites. Nucleophilic

aromatic substitution (
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) occurs preferentially at the C-5 position (beta to the carbonyl). This regioselectivity is driven
by the vinylogous amide system, where the nucleophile (

) attacks C-5, allowing electron delocalization onto the carbonyl oxygen. The resulting 5-azido-
4-chloro derivative retains the C-4 chlorine, which provides essential lipophilicity and steric bulk
often required for ligand-receptor binding.

Critical Safety Protocol: High-Energy Nitrogen
Compounds
WARNING: EXPLOSION HAZARD 5-Azido-4-chloro-3(2H)-pyridazinone has a high nitrogen-

to-carbon ratio. While the pyridazinone ring stabilizes the molecule, organic azides with a

ratio

are considered potentially explosive.

Formula:

Ratio Calculation:

. This indicates a high-energy compound.

Mandatory Safety Measures:

Scale Limit: Do not synthesize >500 mg in a single batch without specific blast shielding.

Heat Control: Never heat the isolated solid above 60°C. Perform all evaporations behind a

blast shield.

Tooling: Use only Teflon or wood spatulas. NO METAL SPATULAS (avoids friction ignition or

formation of heavy metal azides).

Waste: Quench unreacted azide solutions with specific quenching buffers (e.g., dilute sodium

nitrite/sulfuric acid) before disposal.

Synthesis of the Scaffold: 5-Azido-4-chloro-3(2H)-
pyridazinone[1][2]
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Before performing click chemistry, the azide scaffold must be prepared with high purity.

Reagents
Precursor: 4,5-Dichloro-3(2H)-pyridazinone (CAS: 932-22-9)

Nucleophile: Sodium Azide (

)

Solvent: Dimethylformamide (DMF) or Ethanol/Water (1:1)

Step-by-Step Protocol
Dissolution: Dissolve 1.0 eq (e.g., 1.65 g, 10 mmol) of 4,5-dichloro-3(2H)-pyridazinone in 20

mL of DMF.

Addition: Add 1.2 eq (0.78 g, 12 mmol) of

slowly at room temperature.

Note: The solution may turn yellow/orange.

Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

The starting material (Rf ~0.6) should disappear, and a new polar spot (Rf ~0.4) should

appear.

Work-up: Pour the reaction mixture into 100 mL of ice-cold water. The product usually

precipitates.

Isolation: Filter the precipitate. Wash with cold water (

mL) to remove excess

and DMF.

Drying: Dry the solid under vacuum at room temperature. DO NOT USE AN OVEN.

Yield: Typical yields are 75–85%.
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Click Chemistry Protocol: CuAAC Functionalization
This protocol describes the coupling of 5-Azido-4-chloro-3(2H)-pyridazinone with a terminal

alkyne to form a 1,4-disubstituted 1,2,3-triazole.

Experimental Workflow Diagram

Reaction Conditions

4,5-Dichloro-3(2H)-pyridazinone 5-Azido-4-chloro-3(2H)-pyridazinone
(The Scaffold)

NaN3, DMF, 60°C
(SNAr @ C-5)

1,2,3-Triazolyl-Pyridazinone
(Bioactive Conjugate)

Click Reaction

Terminal Alkyne
(R-C≡CH)

CuSO4 / Na-Ascorbate
(In situ Cu(I))

Catalysis

Click to download full resolution via product page

Figure 1: Synthetic workflow for the generation of triazole-pyridazinone libraries. The

regioselective SNAr ensures the azide is installed at position 5.

Protocol: Cu(I)-Catalyzed Cycloaddition
Solvent System: DMSO/Water (or t-BuOH/Water) is preferred due to the poor water solubility of

the pyridazinone scaffold.

Reagents:

Azide: 5-Azido-4-chloro-3(2H)-pyridazinone (1.0 eq)

Alkyne: Terminal alkyne of choice (1.1 eq)

Catalyst Source: Copper(II) Sulfate Pentahydrate (
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) (10 mol%)

Reductant: Sodium Ascorbate (20 mol%)

Procedure:

Preparation: In a small vial, dissolve the Azide (0.5 mmol, 86 mg) and the Alkyne (0.55

mmol) in 2 mL of DMSO.

Catalyst Mix: In a separate tube, dissolve

(12.5 mg) and Sodium Ascorbate (20 mg) in 0.5 mL of water. The solution should turn bright
yellow (indicating Cu(I) generation).

Initiation: Add the aqueous catalyst solution to the DMSO reaction vial.

Reaction: Stir at room temperature for 12–24 hours.

Optimization: If the reaction is sluggish (due to steric bulk of the alkyne), heat to 40–50°C.

Quenching: Dilute with 10 mL water.

Extraction: Extract with Ethyl Acetate (

mL).

Note: If the product precipitates upon water addition, filtration is preferred over extraction.

Purification: Recrystallize from Ethanol or purify via column chromatography (DCM/MeOH

gradients).

Data Analysis & Expected Results
Characterization Table
Researchers should validate the product using the following spectral markers.
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Technique Diagnostic Signal Structural Confirmation

IR Spectroscopy Disappearance of ~2130 cm⁻¹
Loss of Azide (

) stretch

IR Spectroscopy Appearance of ~3150 cm⁻¹ Triazole C-H stretch

¹H-NMR
Singlet at

8.0 – 9.0 ppm
Triazole ring proton

¹H-NMR
Singlet at

~13.0 ppm

Pyridazinone NH (Lactam

form)

¹³C-NMR
Peaks at ~120 ppm and ~145

ppm
Triazole carbons (C4/C5)

Troubleshooting Guide
Observation Probable Cause Solution

Low Yield Incomplete Cu(II) reduction
Increase Sodium Ascorbate to

40 mol%.

Precipitation of SM Poor solubility in water mix
Increase DMSO ratio or use

THF/Water.

By-products
Oxidative coupling of alkynes

(Glaser)

Degas solvents with

before adding Cu.

No Reaction Steric hindrance at Alkyne
Use heat (50°C) or switch to

CuI/DIPEA catalyst system.

Applications in Drug Discovery
The resulting 4-chloro-5-(1,2,3-triazol-1-yl)-3(2H)-pyridazinone derivatives are potent

pharmacophores.
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Acetylcholinesterase (AChE) Inhibitors: The triazole ring mimics the aromatic interactions of

Tacrine, while the pyridazinone core interacts with the peripheral anionic site of the enzyme.

Antimicrobial Agents: The 4-chloro group enhances lipophilicity, aiding membrane

penetration in Gram-positive bacteria.

Bio-conjugation: This protocol can be adapted to label pyridazinone-based drugs with

fluorophores for mechanism-of-action studies.

References
Regioselectivity in Pyridazinones

Source: ResearchG
Title: Synthesis routes of 4,5-Dichloro-3(2H)-pyridazinone and Regiochemistry in Reaction
with Nucleophiles.

URL:[Link]

Click Chemistry Mechanism & Utility

Source: NobelPrize.org

Title: Click Chemistry and Bioorthogonal Chemistry (Scientific Background).[1]

URL:[Link]

Biological Applications (AChE Inhibitors)

Source: Semantic Scholar / Journal of Enzyme Inhibition and Medicinal Chemistry

Title: Inhibitory effects of novel 3(2H)pyridazinone-triazole derivatives against

acetylcholinesterase enzyme.[2]

URL:[Link][3][4][5][6]

Compound Safety & Data

Source: PubChem / AERU

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.researchgate.net/publication/267035422_Regiochemistry_in_Reaction_of_45-Dichloro-2-cyanopyridazin-32H-one_with_Nucleophiles
https://www.interchim.fr/ft/B/BB014c.pdf
https://www.nobelprize.org/prizes/chemistry/2022/advanced-information/
https://pdfs.semanticscholar.org/7338/ab8dddf0a86aadc02232e4ec890ff5d4e95c.pdf?skipShowableCheck=true
https://www.semanticscholar.org/paper/Inhibitory-effects-of-novel-3(2H)pyridazinone-enzyme-Topal-Aras/8a5310156994519998634591461907106886561f
https://www.researchgate.net/publication/251079639_Regiochemistry_in_Reaction_of_45-Dichloro-2-cyanopyridazin-32H-one_with_Nucleophiles
https://pmc.ncbi.nlm.nih.gov/articles/PMC10380841/
https://www.researchgate.net/publication/41623921_Synthesis_of_New_45-32Hpyridazinone_Derivatives_and_Their_Cardiotonic_Hypotensive_and_Platelet_Aggregation_Inhibition_Activities
https://pubmed.ncbi.nlm.nih.gov/20191341/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026422?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Title: 5-amino-4-chloro-3(2H)-pyridazinone (Metabolite Data & Hazard Alerts).[7][8]

URL:[Link]

Triazole-Pyridazinone Synthesis

Source: MDPI / Molecules
Title: Synthesis of quinoline-based [1,2,3]-triazole hybrid derivatives via Cu(I)-catalyzed
click reaction. (Analogous protocol reference).

URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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